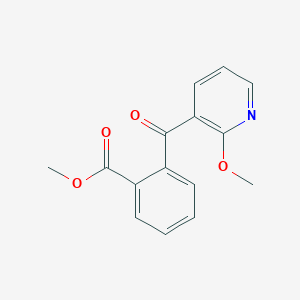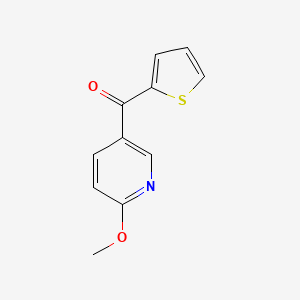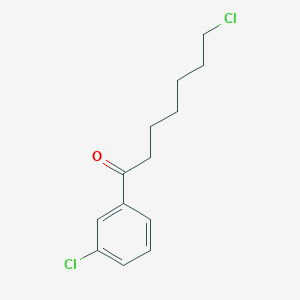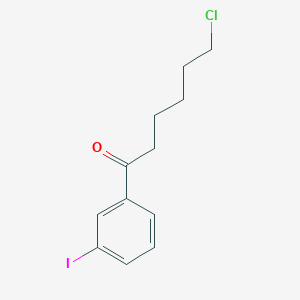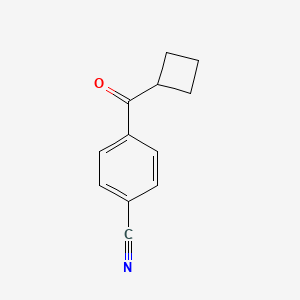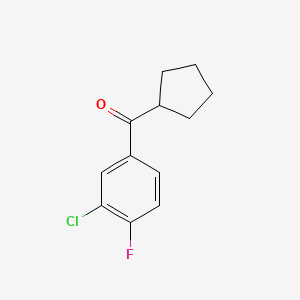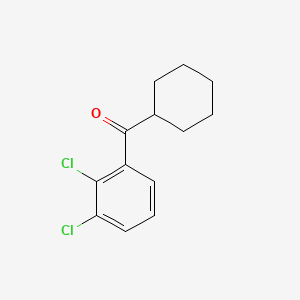
(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid” is a boronic acid derivative with a molecular formula of CHBFO and an average mass of 246.042 Da . It falls under the category of heterocyclic organic compounds .
Synthesis Analysis
Boronic acids, including “(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid”, have been synthesized using various methods. One such method involves the use of organoboron compounds . Another approach involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid” involves a dioxy-boron fragment that is almost co-planar with the benzene ring to which the B atom is connected . The dihedral angle between the two benzene rings is 14.8° .Chemical Reactions Analysis
Boronic acids, including “(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid”, are known to undergo various chemical reactions. For instance, they can form boronate esters with 1,2- or 1,3-diols present on the substrate .Physical And Chemical Properties Analysis
“(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid” has a molecular formula of CHBFO, an average mass of 246.042 Da, and a monoisotopic mass of 246.086349 Da . It is a solid compound .Aplicaciones Científicas De Investigación
Bioconjugation in Antibody Engineering
The compound is used in the synthesis of PBA-BODIPY dyes , which are functional and modular fluorescent tools. These dyes are utilized for the tethering of the glycan domain of antibodies, a crucial step in antibody engineering . The PBA moiety’s receptor-like ability allows for specific binding to glycan chains, facilitating the study of antibody interactions and functions.
Development of Fluorescent Probes
Due to its boronic acid moiety, the compound can act as a receptor for diols and sugars, making it an excellent candidate for creating fluorescent probes . These probes can be used in various bioanalytical applications, including the detection and quantification of biomolecules.
Synthesis of Boronic Acid Derivatives
The compound serves as a precursor for synthesizing a wide range of boronic acid derivatives. These derivatives are valuable in medicinal chemistry for the development of new pharmaceuticals and in materials science for creating novel polymers and resins .
Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids, including derivatives like (2-((3-Fluorobenzyl)oxy)phenyl)boronic acid, are pivotal in Suzuki-Miyaura cross-coupling reactions . This application is fundamental in organic synthesis, allowing the formation of carbon-carbon bonds to create complex molecules.
Mecanismo De Acción
Direcciones Futuras
Boronic acids, including “(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their potential applications in anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .
Propiedades
IUPAC Name |
[2-[(3-fluorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8,16-17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOSTGWFRFFDLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC(=CC=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584722 |
Source


|
| Record name | {2-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871126-24-8 |
Source


|
| Record name | {2-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




